2-(3-(4-Methoxyphenyl)propyl)furan
Description
2-(3-(4-Methoxyphenyl)propyl)furan is a furan derivative characterized by a propyl chain substituted with a 4-methoxyphenyl group at the C3 position of the furan ring. For instance, 2-(((3-(4-Methoxyphenyl)prop-2-yn-1-yl)oxy)methyl)-5-methylfuran (compound 1o, ) shares a similar backbone but includes a propargyloxy linker and a methyl substituent on the furan ring. Another related compound, 2-(3-Methoxy-3-(4-methoxyphenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3.22, ), features a boronate ester group, highlighting the versatility of methoxyphenylpropyl-furan derivatives in synthetic chemistry .
Properties
CAS No. |
113386-13-3 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)propyl]furan |
InChI |
InChI=1S/C14H16O2/c1-15-13-9-7-12(8-10-13)4-2-5-14-6-3-11-16-14/h3,6-11H,2,4-5H2,1H3 |
InChI Key |
QJGZULGKWQYPJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Methoxyphenyl)propyl)furan can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the furan ring with the 3-(4-methoxyphenyl)propyl group.
Another method involves the multi-component condensation of starting materials such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines . This approach allows for the selective synthesis of diverse furan derivatives under reflux conditions in acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its mild and functional group-tolerant conditions, is particularly suitable for industrial-scale synthesis . Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Methoxyphenyl)propyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-(4-Methoxyphenyl)propyl)furan has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(4-Methoxyphenyl)propyl)furan involves its interaction with specific molecular targets and pathways. The compound’s furan ring and methoxyphenyl group allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural variations among analogs include:
- Substituents on the Furan Ring :
- Alkyl Chain Modifications :
Table 1: Structural Comparison
Spectral and Physicochemical Properties
NMR Data :
- Compound 1o : $ ^1H $ NMR (CDCl$3$): δ 7.30 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 5.95 (s, 1H, Furan-H), 4.65 (s, 2H, OCH$2$) .
- Compound 3.22 : $ ^1H $ NMR (CDCl$3$): δ 7.15 (d, J = 8.5 Hz, 2H, Ar-H), 6.80 (d, J = 8.5 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH$3$), 1.25 (s, 12H, B-O-CH$_3$) .
Melting Points :
Biological Activity
Introduction
2-(3-(4-Methoxyphenyl)propyl)furan, a compound featuring a furan ring and a methoxyphenyl substituent, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with substituted phenyl compounds. The general synthetic pathway can be outlined as follows:
- Starting Materials : Furan and 4-methoxyphenylpropyl derivatives.
- Reagents : Common reagents include Lewis acids or bases to facilitate the reaction.
- Conditions : Reactions are often conducted under reflux conditions in organic solvents like dichloromethane or ethanol.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, outperforming some traditional antioxidants like ascorbic acid.
- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to donate electrons and neutralize free radicals. Results indicate that this compound has a scavenging ability comparable to known antioxidants.
Anticancer Activity
Research indicates that this compound may possess anticancer properties, particularly against various cancer cell lines.
- MTT Assay : In vitro studies using MTT assays demonstrate that this compound inhibits cell proliferation in human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound's cytotoxicity was more pronounced against U-87 cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Cell Signaling Pathways : It has been suggested that this compound can influence signaling pathways related to apoptosis and cell survival, contributing to its anticancer effects.
Study 1: Antioxidant Activity Evaluation
In a study published in a peer-reviewed journal, researchers evaluated the antioxidant capacity of various furan derivatives, including this compound. The results showed:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85% |
| Ascorbic Acid | 78% |
| Control | 15% |
Study 2: Anticancer Efficacy Against U-87 Cells
Another study focused on the anticancer efficacy of the compound against U-87 glioblastoma cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
These results indicate a dose-dependent response, suggesting potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
